REACTION_CXSMILES
|
[K+].[Br:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][C:11](=[O:15])[C:12]([O-:14])=[O:13])=[CH:5][CH:4]=1.[CH3:16]I.O>CN(C)C=O>[CH3:16][O:13][C:12](=[O:14])[C:11](=[O:15])[CH:10]=[CH:9][C:6]1[CH:5]=[CH:4][C:3]([Br:2])=[CH:8][CH:7]=1 |f:0.1|
|
Name
|
4-(4-bromo-phenyl)-2-oxo-3-butenoic acid potassium salt
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
[K+].BrC1=CC=C(C=C1)C=CC(C(=O)[O-])=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 75° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with a sodium hydrogen carbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried on anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow liquid residue
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/5)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C=CC1=CC=C(C=C1)Br)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[K+].[Br:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][C:11](=[O:15])[C:12]([O-:14])=[O:13])=[CH:5][CH:4]=1.[CH3:16]I.O>CN(C)C=O>[CH3:16][O:13][C:12](=[O:14])[C:11](=[O:15])[CH:10]=[CH:9][C:6]1[CH:5]=[CH:4][C:3]([Br:2])=[CH:8][CH:7]=1 |f:0.1|
|
Name
|
4-(4-bromo-phenyl)-2-oxo-3-butenoic acid potassium salt
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
[K+].BrC1=CC=C(C=C1)C=CC(C(=O)[O-])=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 75° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with a sodium hydrogen carbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried on anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow liquid residue
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/5)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C=CC1=CC=C(C=C1)Br)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |